

# Biotin-PEG4-hydrazide TFA molecular weight and formula

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Compound of Interest

Compound Name: Biotin-PEG4-hydrazide TFA

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# **Technical Guide: Biotin-PEG4-hydrazide TFA**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Biotin-PEG4-hydrazide trifluoroacetate (TFA) salt, a key reagent in bioconjugation and molecular biology. It details the compound's chemical properties, its primary application in the targeted labeling of biomolecules, and provides an experimental protocol for a common use case.

# **Compound Overview**

Biotin-PEG4-hydrazide is a biotinylation reagent that incorporates a hydrophilic 4-unit polyethylene glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating the interaction between the biotin moiety and its binding partners, such as avidin or streptavidin. The terminal hydrazide group (—NH-NH<sub>2</sub>) is a reactive functional group that specifically targets and couples with aldehyde and ketone groups. This reagent is typically supplied as a trifluoroacetate (TFA) salt, which can influence its molecular weight and handling properties.

# **Chemical and Physical Properties**

The key quantitative data for Biotin-PEG4-hydrazide and its TFA salt are summarized below. The TFA salt is the form often supplied commercially, while the free base properties are also provided for clarity in experimental calculations.



Property	Biotin-PEG4-hydrazide	Biotin-PEG4-hydrazide TFA Salt
Molecular Formula	C21H39N5O7S	C23H40F3N5O9S
Molecular Weight	505.63 g/mol	619.65 g/mol [1]
CAS Number	756525-97-0[2]	Not available
Form	Solid or viscous liquid[3]	Solid
Solubility	Soluble in DMSO, DMF, MeOH, and water[2]	Soluble in Water, DMSO, DCM, DMF
Storage	Store at -20°C[2]	Refer to Certificate of Analysis for specific storage conditions.

# **Core Application: Biotinylation of Glycoproteins**

The primary application for Biotin-PEG4-hydrazide is the selective labeling of glycoproteins and other carbohydrate-containing molecules.[2][4] The experimental strategy hinges on the chemical generation of aldehyde groups within the carbohydrate moieties of these biomolecules, which then serve as reactive targets for the hydrazide group.

## **Principle of Reaction**

The process involves two key steps:

- Oxidation: The cis-diol groups present in sugar residues (e.g., sialic acid, mannose) of glycoproteins are oxidized using a mild oxidizing agent, most commonly sodium metaperiodate (NalO<sub>4</sub>).[5][6][7] This reaction cleaves the carbon-carbon bond of the diol and converts the hydroxyl groups into reactive aldehyde groups.
- Conjugation: The newly formed aldehyde groups react with the hydrazide moiety of Biotin-PEG4-hydrazide in a condensation reaction. This forms a stable hydrazone bond, effectively tethering the biotin molecule to the glycoprotein.[2][4] This reaction is most efficient under slightly acidic conditions (pH 4-6).[8]



This targeted approach allows for the specific biotinylation of the glycosylated portions of proteins, leaving other functional groups, such as amines and sulfhydryls, unmodified.

# **Experimental Protocols**

The following is a generalized protocol for the biotinylation of a glycoprotein using Biotin-PEG4-hydrazide. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific applications.

#### **Materials**

- Glycoprotein of interest
- Biotin-PEG4-hydrazide TFA
- Sodium meta-periodate (NaIO<sub>4</sub>)
- Sodium Acetate Buffer (100 mM, pH 5.5)
- Coupling Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
- Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25) or dialysis equipment

### **Glycoprotein Oxidation**

- Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[5]
- Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.
- Mix the glycoprotein solution with the periodate solution. A typical ratio is 1:1 by volume.
- Incubate the reaction for 30 minutes at 0-4°C, protected from light.[5]
- Remove the excess periodate by passing the solution through a desalting column preequilibrated with the desired coupling buffer (e.g., PBS, pH 7.2-7.5).[5]

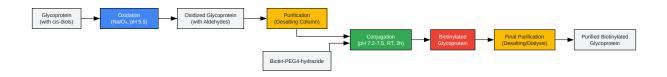


## **Biotinylation Reaction**

- Prepare a stock solution of Biotin-PEG4-hydrazide in DMSO (e.g., 50 mM).
- Add the Biotin-PEG4-hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration typically in the range of 5-10 mM.
- Incubate the mixture for 2 hours at room temperature.[5]
- Purify the biotinylated glycoprotein from excess, unreacted Biotin-PEG4-hydrazide using a desalting column or dialysis against an appropriate buffer.

# **Visualized Workflow and Pathways**

The following diagrams illustrate the logical flow of the glycoprotein biotinylation process.



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Caption: Experimental workflow for glycoprotein biotinylation.



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Caption: Chemical pathway of hydrazone bond formation.

# **Applications in Research and Drug Development**



The specific and efficient labeling afforded by Biotin-PEG4-hydrazide makes it a valuable tool in various research and development contexts:

- Glycoprotein Analysis: Enables the enrichment and detection of specific glycoproteins from complex biological samples for proteomics and glycomics studies.
- Cell Surface Labeling: As glycosylation is prominent on cell surface proteins, this reagent can be used to label living cells for studies involving cell tracking, adhesion, and signaling, provided the reagents are membrane-impermeable.[9]
- Drug Targeting and Delivery: Biotinylated molecules can be used in targeted drug delivery systems by exploiting the high-affinity biotin-avidin interaction to guide therapeutic agents to specific sites.
- Immunoassays: The biotin tag serves as a robust handle for detection in various assay formats, including ELISA, Western blotting, and immunohistochemistry.

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